Potency and Selectivity Against Acyclovir-Resistant HSV
In a direct comparative study, the acetylated derivative of acyclovir, Ac-ACV (6-Chloro Acyclovir Acetate), demonstrated dramatically superior activity against acyclovir-resistant (ACV^R) strains of HSV-1 and HSV-2 compared to unmodified acyclovir (ACV) [1]. The data show that Ac-ACV is not only more potent but also significantly more selective in inhibiting viral replication in resistant strains.
| Evidence Dimension | Antiviral Potency (EC50) and Selectivity Index (SI) against ACV^R strains |
|---|---|
| Target Compound Data | EC50: 100 times higher than ACV; SI: 10 times higher than ACV |
| Comparator Or Baseline | Acyclovir (ACV) - EC50 and SI values set as baseline (1x) |
| Quantified Difference | 100-fold improvement in EC50; 10-fold improvement in SI |
| Conditions | In vitro replication assay using wild-type (wt) and acyclovir-resistant (ACV^R) strains of Herpes simplex virus 1 (HSV-1) and Herpes simplex virus 2 (HSV-2) |
Why This Matters
This data is critical for researchers focused on overcoming acyclovir resistance, a growing clinical challenge, making 6-Chloro Acyclovir Acetate a far more relevant tool compound than standard acyclovir for developing next-generation anti-herpetic therapies.
- [1] Varadinova, T., Vilhelmova, N., Badenas, F., Terrón, A., Fiol, J., Garcia-Raso, A., & Genova, P. (n.d.). Effect of metal complexes of acyclovir and its acetylated derivative on Herpes simplex virus 1 and Herpes simplex virus 2 replication. Abstract. View Source
